3-(4-Nitropyridin-3-yl)thiazolidine
Overview
Description
3-(4-Nitropyridin-3-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in the thiazolidine ring enhances its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitropyridin-3-yl)thiazolidine typically involves the condensation of 4-nitropyridine-3-carbaldehyde with cysteamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and proceeds via the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitropyridin-3-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(4-Nitropyridin-3-yl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The biological activity of 3-(4-Nitropyridin-3-yl)thiazolidine is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiazolidine ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog without the nitropyridine moiety.
4-Nitropyridine: Lacks the thiazolidine ring but retains the nitro group on the pyridine ring.
Thiazolidinone: Contains a carbonyl group in the thiazolidine ring, which can alter its reactivity and biological activity.
Uniqueness
3-(4-Nitropyridin-3-yl)thiazolidine is unique due to the combination of the nitropyridine and thiazolidine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler analogs.
Properties
IUPAC Name |
3-(4-nitropyridin-3-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-9-5-8(7)10-3-4-14-6-10/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPJSAVEORILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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